Bienvenue dans la boutique en ligne BenchChem!

1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

FLAP inhibitor leukotriene biosynthesis 5-lipoxygenase

BRP-7 is the only benzimidazole FLAP inhibitor proven to suppress leukotriene biosynthesis in vivo without COX-1 or mPGES-1 off-target activity at therapeutic concentrations—unlike MK-886. Its validated efficacy in rat pleurisy and mouse peritonitis, combined with a benchmark IC₅₀ of 0.31 µM, makes it the definitive reference standard for SAR campaigns and a reliable negative control in selectivity panels. Procure BRP-7 to eliminate confounding COX-1 artifacts in your FLAP-pathway studies.

Molecular Formula C26H27ClN2
Molecular Weight 403.0 g/mol
Cat. No. B606408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole
SynonymsBRP-7;  BRP 7;  BRP7; 
Molecular FormulaC26H27ClN2
Molecular Weight403.0 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
InChIInChI=1S/C26H27ClN2/c1-18(2)16-20-12-14-21(15-13-20)19(3)26-28-24-10-6-7-11-25(24)29(26)17-22-8-4-5-9-23(22)27/h4-15,18-19H,16-17H2,1-3H3
InChIKeyRSOFSWHYZCGXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(2-Chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole (BRP-7): A FLAP-Targeted Benzimidazole for Selective Leukotriene Biosynthesis Inhibition


The compound 1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole, also designated BRP-7, belongs to the benzimidazole class of 5-lipoxygenase-activating protein (FLAP) inhibitors [1]. Identified through combined ligand- and structure-based pharmacophore virtual screening, BRP-7 suppresses leukotriene (LT) biosynthesis by interacting with FLAP rather than by direct 5-lipoxygenase (5-LO) enzyme inhibition [1]. The molecule bears an ibuprofen-like fingerprint within its benzimidazole scaffold and serves as the founding chemotype for a series of anti-leukotriene agents [1]. Its pharmacological profile has been characterized in both cell-free and intact cellular systems, as well as in in vivo models of inflammation [2].

Why FLAP Inhibitor Substitution Is Not Straightforward: The Structural Basis for BRP-7's Unique Pharmacological Signature


Small structural modifications to the benzimidazole core of BRP-7 profoundly alter FLAP-binding affinity, cellular potency, and off-target profiles [1]. For instance, replacement of the 2-chlorobenzyl moiety or modification of the 4-isobutylphenyl group yields analogues with divergent IC₅₀ values, while seemingly conservative changes can introduce COX-1 or mPGES-1 inhibitory activity that is absent in BRP-7 [2]. The established FLAP inhibitor MK-886, for example, inhibits COX-1 at concentrations that overlap with its anti-leukotriene range, whereas BRP-7 lacks this liability [2]. Thus, simple generic substitution within the FLAP inhibitor class cannot guarantee the same selectivity window, in vivo efficacy, or safety profile, making compound-specific evidence essential for procurement decisions [1][2].

Quantitative Differentiation of BRP-7 from Closest FLAP Inhibitor Comparators


FLAP-Dependent Mechanism: BRP-7 Inhibits LT Biosynthesis Without Direct 5-LO Suppression

BRP-7 potently suppresses leukotriene formation in intact human neutrophils with an IC₅₀ of 0.31 µM, yet fails to directly inhibit human recombinant 5-LO in cell-free assays at concentrations up to 10 µM [1]. In contrast, direct 5-LO inhibitors such as zileuton suppress the enzyme in both cellular and cell-free systems, a mode of action that is associated with distinct off-target and redox-based toxicity profiles. The dissociation between cell-based and cell-free activity confirms that BRP-7 requires the presence of FLAP to exert its pharmacological effect, categorizing it unequivocally as a FLAP inhibitor rather than a direct 5-LO inhibitor [1][2].

FLAP inhibitor leukotriene biosynthesis 5-lipoxygenase neutrophils

Selectivity Advantage Over MK-886: BRP-7 Spares COX-1 and mPGES-1

In a direct head-to-head comparison using purified ovine COX-1 and human recombinant COX-2 enzyme assays, BRP-7 (10 µM) did not significantly inhibit COX-1 activity, whereas the prototypical FLAP inhibitor MK-886 at the same concentration produced measurable COX-1 inhibition [1]. Additionally, BRP-7 showed no significant effect on microsomal prostaglandin E₂ synthase-1 (mPGES-1), while MK-886 suppressed this enzyme [1]. These data indicate that BRP-7 possesses a cleaner FLAP-selectivity profile relative to the widely used reference FLAP inhibitor MK-886, which carries dual FLAP/COX-1 activity at micromolar concentrations [1].

COX-1 mPGES-1 selectivity MK-886 off-target

In Vivo Anti-Inflammatory Efficacy Comparable to MK-886 in Dual Rodent Models

BRP-7 was evaluated in parallel with MK-886 in two established rodent inflammation models. In rat carrageenan-induced pleurisy, BRP-7 (10 mg·kg⁻¹ i.p.) significantly reduced pleural LTB₄ levels and inflammatory cell infiltration, with efficacy comparable to the same dose of MK-886 [1]. In mouse zymosan-induced peritonitis, BRP-7 similarly decreased LTC₄ production and vascular permeability, again matching MK-886's anti-inflammatory performance [1]. Both compounds were administered 30 min prior to the inflammatory stimulus under identical experimental conditions, enabling a direct within-study efficacy comparison [1].

in vivo pleurisy peritonitis LTB4 anti-inflammatory

Structural Optimization Trajectory: BRP-7 as the Parent Scaffold vs. More Potent Analogues

A medicinal chemistry campaign based on BRP-7 generated 46 benzimidazole derivatives, among which compounds 70–72 and 82 exhibited improved cellular potency (IC₅₀ = 0.12–0.19 µM in intact neutrophils) relative to the parent BRP-7 (IC₅₀ = 0.31 µM) [1]. This represents a 1.6- to 2.6-fold increase in potency. However, these analogues have not been characterized in vivo, and their selectivity profiles (COX-1, mPGES-1, hERG, CYP3A4) remain largely undefined [1]. BRP-7, by contrast, is the only member of the series with comprehensive in vivo pharmacological validation, including efficacy in two animal models and a demonstrated lack of COX-1/mPGES-1 off-target activity [2].

SAR structure-activity relationship analogues IC50 lead optimization

Optimal Application Scenarios for BRP-7 Based on Verified Differentiation Data


FLAP-Selective Pharmacological Probe for In Vivo Inflammation Studies

BRP-7 is the preferred tool compound for researchers requiring a FLAP inhibitor that can be administered in vivo without confounding COX-1 suppression. Its efficacy in rat pleurisy and mouse peritonitis, combined with the absence of COX-1/mPGES-1 inhibition at therapeutic concentrations, makes it suitable for dissecting FLAP-dependent leukotriene pathways in whole-animal models [2].

Reference Standard for Benzimidazole-Based FLAP Inhibitor Development

As the parent compound of a structurally characterized benzimidazole series with 46 derivatives, BRP-7 serves as an ideal reference standard for structure-activity relationship (SAR) campaigns. Its well-defined IC₅₀ (0.31 µM) and FLAP-dependent mechanism provide a benchmark against which new analogues can be compared for potency, selectivity, and in vivo translatability [1][2].

Comparative Selectivity Screening Against Off-Target Enzymes (COX-1, mPGES-1)

BRP-7 is uniquely suited as a negative control in COX-1/mPGES-1 inhibition assays when compared to dual-activity FLAP inhibitors such as MK-886. Its demonstrated lack of significant inhibition of these enzymes at 10 µM enables its use in counter-screening panels to define selectivity windows for new chemical entities [2].

Human Whole Blood Ex Vivo Assays for Translational Pharmacology

BRP-7 has been validated in human whole blood assays, bridging the gap between isolated neutrophil studies and in vivo models. This ex vivo activity supports its use in preclinical translational studies where human-relevant pharmacokinetic/pharmacodynamic relationships need to be established before advancing to clinical development [2].

Quote Request

Request a Quote for 1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.